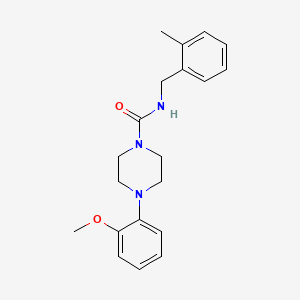
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a trimethoxyphenyl group, and an epoxyisoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a trimethoxybenzene derivative reacts with an appropriate electrophile.
Construction of the epoxyisoindole core: This is typically accomplished through a series of cyclization and oxidation reactions, starting from a suitable isoindole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydroisoindole-4-carboxamide: This compound lacks the epoxy group, which may affect its reactivity and biological activity.
3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-acetamide: This compound has an acetamide group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the epoxy group and the specific arrangement of functional groups in 3-oxo-2-(tetrahydro-2-furanylmethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide contribute to its unique chemical and biological properties. These features may enhance its reactivity, selectivity, and potential therapeutic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C23H28N2O7 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(1S,7R)-4-oxo-3-(oxolan-2-ylmethyl)-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H28N2O7/c1-28-16-9-13(10-17(29-2)20(16)30-3)24-21(26)18-15-6-7-23(32-15)12-25(22(27)19(18)23)11-14-5-4-8-31-14/h6-7,9-10,14-15,18-19H,4-5,8,11-12H2,1-3H3,(H,24,26)/t14?,15-,18?,19?,23-/m1/s1 |
Clave InChI |
LQAIALVFPHCXFW-WITUNPITSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)CC5CCCO5)O3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5CCCO5)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}](/img/structure/B13372889.png)
![7-(2-methoxyethyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13372892.png)
![6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372902.png)
![N-(1H-benzimidazol-2-yl)-N-[3-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372907.png)
![3-(1-Adamantyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372916.png)

![3-(1-Benzofuran-2-yl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372919.png)
![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
![6-(4-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372927.png)
![4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)

![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372933.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372946.png)
